molecular formula C10H13NO7S B1434295 alpha-Methyldopa-3-0-sulfate CAS No. 72572-96-4

alpha-Methyldopa-3-0-sulfate

Cat. No. B1434295
CAS RN: 72572-96-4
M. Wt: 291.28 g/mol
InChI Key: SDUXLAZRTNQALM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-Methyldopa mono-O-sulfate is an aryl sulfate.

Scientific Research Applications

Metabolic and Pharmacological Effects

Alpha-methyldopa, a medication extensively used for hypertension, undergoes complex metabolic processes in the body, including sulfate conjugation. Research by Campbell et al. (1985) indicates sulfate conjugation catalyzed by phenol sulfotransferase (PST) is a major pathway for methyldopa metabolism. Additionally, Buhs et al. (1964) show that a significant fraction of methyldopa in plasma is present as methyldopa mono-O-sulfate.

Effects on Feto-Placental Circulation

In the context of pregnancy-related hypertension, Houlihan et al. (2004) studied the direct effects of alpha-methyldopa on human umbilical artery resistance. Their findings suggest that alpha-methyldopa is less likely to produce significant direct effects on fetal vasculature compared to other agents used in hypertensive disease treatment during pregnancy.

Metabolism in Special Populations

Alpha-methyldopa's metabolism can be influenced by renal function, as demonstrated by O'dea and Mirkin (1980). They found a correlation between renal dysfunction and elevated serum levels of alpha-methyldopa and its sulfated conjugates. This alteration may influence the drug's pharmacological effects in patients with impaired renal function.

Pharmacokinetic Studies

Research on pharmacokinetics, such as the study by Kwan et al. (1976), provides insights into how alpha-methyldopa and its conjugates are absorbed, distributed, metabolized, and excreted in the body. Understanding these processes is crucial for optimizing therapeutic efficacy and safety.

Influence on Other Physiological Processes

The metabolism of alpha-methyldopa and its sulfate conjugates can also interact with other physiological processes. For instance, Green et al. (1980) explored how alpha-methyldopa binding to erythrocyte membranes is modulated by superoxide dismutase, indicating a potential pathway for drug-related erythrocyte autoimmunity.

properties

CAS RN

72572-96-4

Product Name

alpha-Methyldopa-3-0-sulfate

Molecular Formula

C10H13NO7S

Molecular Weight

291.28 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H13NO7S/c1-10(11,9(13)14)5-6-2-3-7(12)8(4-6)18-19(15,16)17/h2-4,12H,5,11H2,1H3,(H,13,14)(H,15,16,17)/t10-/m0/s1

InChI Key

SDUXLAZRTNQALM-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)OS(=O)(=O)O)(C(=O)O)N

SMILES

CC(CC1=CC(=C(C=C1)O)OS(=O)(=O)O)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OS(=O)(=O)O)(C(=O)O)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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